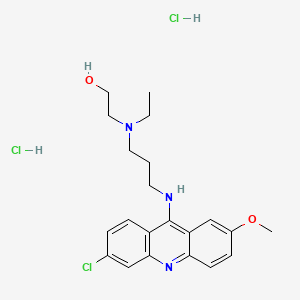

2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride

Übersicht

Beschreibung

2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, and is functionalized with chloro, methoxy, and amino groups, making it a versatile molecule in chemical synthesis and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride typically involves multiple steps:

Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, often involving the condensation of anthranilic acid derivatives with aromatic aldehydes under acidic conditions.

Functionalization: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.

Amination: The introduction of the amino groups involves nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective functionalization.

Final Assembly: The final compound is assembled by linking the functionalized acridine core with the appropriate amino alcohol through a series of coupling reactions, often facilitated by reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often involving the use of catalysts or base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitroso derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its diverse functional groups allow for extensive chemical modifications, making it valuable for developing new materials and catalysts.

Biology

The acridine core of this compound exhibits intercalating properties, enabling it to bind effectively to DNA and RNA. This characteristic is instrumental in:

- Nucleic Acid Studies : Understanding DNA/RNA structure and function.

- Fluorescent Probes : Development of dyes for biological imaging.

Medicine

Derivatives of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride have been explored for their potential in:

- Antimalarial Research : Similar structural properties to quinacrine suggest efficacy against malaria.

- Anticancer Properties : The ability to intercalate into DNA may disrupt cancer cell processes.

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its unique structure allows for products with specific optical properties.

- Specialty Chemicals : Development of materials with tailored electronic characteristics.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating potential as a chemotherapeutic agent.

- Antimalarial Potential : Research indicated that modifications of this compound exhibited promising activity against Plasmodium falciparum, the causative agent of malaria.

- Fluorescent Probes Development : The intercalating nature has led to advancements in creating fluorescent probes for real-time imaging of nucleic acids in live cells.

Wirkmechanismus

The mechanism of action of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, inhibiting processes such as replication and transcription. The compound may also interact with proteins involved in these processes, further enhancing its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.

Acriflavine: Another acridine derivative with antiseptic properties.

Proflavine: Used as a disinfectant and in biological staining.

Uniqueness

Compared to these similar compounds, 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chloro, methoxy, and amino groups allows for a broader range of chemical modifications and applications.

Biologische Aktivität

2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride, commonly referred to as ICR-170OH, is a synthetic compound with notable biological activity, particularly in the context of cancer research and antimicrobial properties. This article explores its biological mechanisms, efficacy in various studies, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features an acridine core, which is significant for its interaction with nucleic acids. The presence of chloro, methoxy, and amino groups enhances its reactivity and biological activity. The structure can be represented as follows:

The primary mechanism of action for ICR-170OH involves intercalation into DNA and RNA structures. This intercalation disrupts normal nucleic acid functions, inhibiting replication and transcription processes. Additionally, the compound may interact with associated proteins, further amplifying its biological effects .

Antitumor Activity

ICR-170OH has been investigated for its antitumor properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | |

| MCF-7 (Breast Cancer) | 4.8 | |

| HeLa (Cervical Cancer) | 3.2 |

These results suggest a promising potential for ICR-170OH as a chemotherapeutic agent.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of ICR-170OH. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.8 mg/mL |

These findings indicate that ICR-170OH could be a candidate for developing new antimicrobial therapies.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of ICR-170OH resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects, underscoring its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

In a comparative study assessing the effectiveness of various compounds against MRSA, ICR-170OH exhibited superior activity compared to traditional antibiotics, suggesting its viability as an alternative treatment for resistant bacterial infections .

Eigenschaften

IUPAC Name |

2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl-ethylamino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c1-3-25(11-12-26)10-4-9-23-21-17-7-5-15(22)13-20(17)24-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14,26H,3-4,9-12H2,1-2H3,(H,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPPEYOONOHERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979011 | |

| Record name | 2-[{3-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]propyl}(ethyl)amino]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-03-3 | |

| Record name | ICR 170-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[{3-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]propyl}(ethyl)amino]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.